(2S,3S)-2,3-diaminobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2,3-diaminobutanoic acid is a chiral amino acid derivative with two amino groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-diaminobutanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes that utilize engineered bacteria containing specific enzymes such as carbonyl reductase and glucose dehydrogenase . These processes are advantageous due to their simplicity, efficiency, and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-diaminobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxo derivatives, while reduction can yield different amine derivatives.
Scientific Research Applications
(2S,3S)-2,3-diaminobutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-diaminobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes that catalyze its conversion into bioactive compounds . The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-hydroxyleucine: Another chiral amino acid derivative with similar stereochemistry.
(2S,3S)-3-methylaspartate: A compound involved in metabolic pathways and enzyme catalysis.
Uniqueness
(2S,3S)-2,3-diaminobutanoic acid is unique due to its specific stereochemistry and the presence of two amino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
80999-51-5 |
---|---|
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2S,3S)-2,3-diaminobutanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3-/m0/s1 |
InChI Key |
SXGMVGOVILIERA-HRFVKAFMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)N |
Canonical SMILES |
CC(C(C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.